![molecular formula C27H27N3O2 B4087526 4-{1-[3-(3-methylphenoxy)propyl]-1H-benzimidazol-2-yl}-1-phenyl-2-pyrrolidinone](/img/structure/B4087526.png)
4-{1-[3-(3-methylphenoxy)propyl]-1H-benzimidazol-2-yl}-1-phenyl-2-pyrrolidinone
Overview
Description
4-{1-[3-(3-methylphenoxy)propyl]-1H-benzimidazol-2-yl}-1-phenyl-2-pyrrolidinone, also known as MPBP, is a chemical compound that has been gaining attention in the field of scientific research. This compound has been found to have potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. In
Mechanism of Action
The sigma-1 receptor is a transmembrane protein that is involved in various cellular processes, including calcium signaling, endoplasmic reticulum stress, and mitochondrial function. 4-{1-[3-(3-methylphenoxy)propyl]-1H-benzimidazol-2-yl}-1-phenyl-2-pyrrolidinone binds to the sigma-1 receptor with high affinity and selectivity, leading to the modulation of these cellular processes. The exact mechanism of action of 4-{1-[3-(3-methylphenoxy)propyl]-1H-benzimidazol-2-yl}-1-phenyl-2-pyrrolidinone is still under investigation, but it is believed to involve the regulation of intracellular calcium levels and the modulation of various signaling pathways.
Biochemical and Physiological Effects:
4-{1-[3-(3-methylphenoxy)propyl]-1H-benzimidazol-2-yl}-1-phenyl-2-pyrrolidinone has been found to have various biochemical and physiological effects. It has been shown to increase the release of various neurotransmitters, including dopamine, norepinephrine, and serotonin. 4-{1-[3-(3-methylphenoxy)propyl]-1H-benzimidazol-2-yl}-1-phenyl-2-pyrrolidinone has also been found to have neuroprotective effects, protecting neurons against various types of damage. In addition, 4-{1-[3-(3-methylphenoxy)propyl]-1H-benzimidazol-2-yl}-1-phenyl-2-pyrrolidinone has been found to have anti-inflammatory and analgesic effects.
Advantages and Limitations for Lab Experiments
4-{1-[3-(3-methylphenoxy)propyl]-1H-benzimidazol-2-yl}-1-phenyl-2-pyrrolidinone has several advantages for lab experiments. It is a highly selective and potent sigma-1 receptor agonist, making it a useful tool for studying the physiological and pharmacological effects of sigma-1 receptor activation. However, 4-{1-[3-(3-methylphenoxy)propyl]-1H-benzimidazol-2-yl}-1-phenyl-2-pyrrolidinone has some limitations for lab experiments. It is a relatively complex molecule, making it difficult to synthesize and purify. In addition, its high potency and selectivity can make it difficult to study its effects in vivo.
Future Directions
There are several future directions for the study of 4-{1-[3-(3-methylphenoxy)propyl]-1H-benzimidazol-2-yl}-1-phenyl-2-pyrrolidinone. One direction is the development of new drugs based on the structure of 4-{1-[3-(3-methylphenoxy)propyl]-1H-benzimidazol-2-yl}-1-phenyl-2-pyrrolidinone. Another direction is the investigation of the mechanism of action of 4-{1-[3-(3-methylphenoxy)propyl]-1H-benzimidazol-2-yl}-1-phenyl-2-pyrrolidinone and its effects on various cellular processes. Additionally, the potential therapeutic applications of 4-{1-[3-(3-methylphenoxy)propyl]-1H-benzimidazol-2-yl}-1-phenyl-2-pyrrolidinone for various neurological and psychiatric disorders should be explored further. Finally, the development of new synthetic methods for 4-{1-[3-(3-methylphenoxy)propyl]-1H-benzimidazol-2-yl}-1-phenyl-2-pyrrolidinone and its analogs should be pursued to facilitate further research.
Scientific Research Applications
4-{1-[3-(3-methylphenoxy)propyl]-1H-benzimidazol-2-yl}-1-phenyl-2-pyrrolidinone has been found to have potential applications in the field of medicinal chemistry. It has been shown to exhibit high affinity and selectivity for the sigma-1 receptor, which is a promising target for the treatment of various neurological and psychiatric disorders. 4-{1-[3-(3-methylphenoxy)propyl]-1H-benzimidazol-2-yl}-1-phenyl-2-pyrrolidinone has also been found to have potential applications in the field of drug discovery. Its unique structure and pharmacological properties make it a promising lead compound for the development of new drugs.
properties
IUPAC Name |
4-[1-[3-(3-methylphenoxy)propyl]benzimidazol-2-yl]-1-phenylpyrrolidin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3O2/c1-20-9-7-12-23(17-20)32-16-8-15-29-25-14-6-5-13-24(25)28-27(29)21-18-26(31)30(19-21)22-10-3-2-4-11-22/h2-7,9-14,17,21H,8,15-16,18-19H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITRCQMDAYSHARR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-{1-[3-(3-methylphenoxy)propyl]-1H-benzimidazol-2-yl}-1-phenylpyrrolidin-2-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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